molecular formula C6H12O B8253672 (S)-3-Methyl-2-pentanone

(S)-3-Methyl-2-pentanone

Cat. No. B8253672
M. Wt: 100.16 g/mol
InChI Key: UIHCLUNTQKBZGK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Methyl-2-pentanone is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biofuel Candidate : (S)-3-Methyl-2-pentanone, as 3-pentanone, is identified as a promising biofuel candidate. Studies have focused on H-atom abstraction from 3-pentanone by H and CH₃ radicals and the subsequent isomerization reactions, which are crucial in the chemical mechanism of 3-pentanone combustion. This research provides updated rate constants essential for accurate modeling of biofuel combustion processes (Jia Cheng et al., 2019).

  • Combustion Kinetics : Studies on small methyl ketones like 2-pentanone have revealed their high octane numbers and low emissions of pollutants like soot and NOx. This makes them valuable as fuels or additives, prompting research into the combustion kinetics of these compounds and their potential environmental impact. These insights are critical for the development of eco-friendly combustion technologies (Julia Pieper et al., 2019).

  • Laminar Flame Propagation : Research on pentanone isomers, including 3-pentanone, provides insights into laminar flame propagation in air mixtures. This research aids in understanding the combustion behavior of these isomers, which is important for their application in energy generation and industrial processes (Wei Li et al., 2020).

  • Flame-Retardant Properties : Perfluoro-2-methyl-3-pentanone, a variant of 2-methyl-3-pentanone, is studied for its flame-retardant properties. It has applications in protecting molten magnesium and as an extinguishing agent, demonstrating its potential in fire safety and prevention (Wang Zhan-wei, 2011).

  • Pyrolysis and Oxidation Studies : High-temperature studies of 3-pentanone pyrolysis and oxidation are crucial for understanding its decomposition and reaction mechanisms. This research is important for developing advanced combustion models and for the efficient use of 3-pentanone in various applications (K. Lam et al., 2012).

  • Enhanced Oil Recovery : Research has explored the use of 3-pentanone in enhancing water imbibition in fractured carbonate cores for oil recovery. This demonstrates the potential of 3-pentanone in improving the efficiency of oil extraction processes (F. J. Argüelles-Vivas et al., 2020).

  • Atmospheric Chemistry : The atmospheric fate and impact of perfluorinated pentanone, including its photolysis and potential as a greenhouse gas, are studied to assess environmental impacts. Understanding the atmospheric behavior of these compounds is crucial for environmental protection and policy-making (Yangang Ren et al., 2019).

properties

IUPAC Name

(3S)-3-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHCLUNTQKBZGK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Methyl-2-pentanone
Reactant of Route 2
(S)-3-Methyl-2-pentanone
Reactant of Route 3
Reactant of Route 3
(S)-3-Methyl-2-pentanone
Reactant of Route 4
(S)-3-Methyl-2-pentanone
Reactant of Route 5
(S)-3-Methyl-2-pentanone
Reactant of Route 6
(S)-3-Methyl-2-pentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.